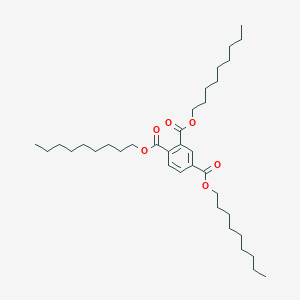

Trinonyl benzene-1,2,4-tricarboxylate

Description

Properties

IUPAC Name |

trinonyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPPTGKKZZDFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188898 | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35415-27-1 | |

| Record name | 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35415-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trinonyl Benzene-1,2,4-tricarboxylate: Properties, Synthesis, and Applications for the Research Scientist

This technical guide provides a comprehensive overview of Trinonyl benzene-1,2,4-tricarboxylate, a high molecular weight trimellitate ester. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and potential applications of this compound, with a particular focus on its relevance in pharmaceutical and materials science.

Introduction: Understanding the Molecular Landscape

This compound, also known as trinonyl trimellitate, is the tri-ester of trimellitic acid and nonyl alcohol. Its structure, featuring a central benzene ring with three ester groups at positions 1, 2, and 4, imparts a unique combination of properties, including high thermal stability, low volatility, and excellent plasticizing capabilities. These characteristics make it and its isomers, such as triisononyl trimellitate, valuable in various industrial applications, particularly as alternatives to certain phthalate plasticizers.[1] For the drug development professional, understanding the properties of such molecules is critical when considering their potential use as excipients, in medical device components, or as building blocks for novel drug delivery systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a viscous liquid at room temperature with a high boiling point and low vapor pressure, indicative of its large molecular size and strong intermolecular forces.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C36H60O6 | PubChem |

| Molecular Weight | 588.86 g/mol | PubChem |

| CAS Number | 35415-27-1 | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | Trinonyl trimellitate, 1,2,4-Benzenetricarboxylic acid trinonyl ester | PubChem |

| Appearance | Oily Liquid | Inferred from related compounds |

| Boiling Point | 626.9°C at 760 mmHg | BOC Sciences |

| Density | 0.982 g/cm³ | BOC Sciences |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the aromatic protons on the benzene ring, the methylene protons adjacent to the ester oxygen atoms, and the aliphatic protons of the nonyl chains.

-

¹³C-NMR would display distinct peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the various carbons within the nonyl chains.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragmentation patterns corresponding to the loss of the nonyl chains and other functional groups.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. Other notable peaks would include those for C-O stretching and C-H stretching of the aromatic and aliphatic moieties.

-

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct esterification of trimellitic anhydride with nonyl alcohol. This reaction is an equilibrium process and requires the removal of the water byproduct to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Trimellitic anhydride (1 mole equivalent)

-

Nonyl alcohol (3.3-3.5 mole equivalents - slight excess to favor product formation)

-

Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)

-

Toluene (as an azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: Assemble the reaction apparatus consisting of the three-necked flask, Dean-Stark trap, and condenser.

-

Charging Reactants: To the flask, add trimellitic anhydride, nonyl alcohol, and toluene.

-

Catalyst Addition: Add the acid catalyst to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction forward. Monitor the reaction progress by measuring the amount of water collected.

-

Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected and the acid value of the reaction mixture drops to a low level.

-

Neutralization: Cool the reaction mixture and wash it with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification:

-

De-alcoholization: Remove the excess nonyl alcohol by vacuum distillation.

-

Decolorization: Treat the crude product with activated carbon to remove colored impurities.

-

Filtration: Filter the mixture to remove the activated carbon and any solid impurities.

-

Causality Behind Experimental Choices:

-

The use of a Dean-Stark trap is a classic and efficient method for removing water from an esterification reaction, directly applying Le Chatelier's principle to maximize product yield.

-

A slight excess of the alcohol is used to ensure the complete conversion of the more valuable trimellitic anhydride.

-

The multi-step purification process is crucial for obtaining a high-purity product suitable for sensitive applications. Neutralization removes the corrosive and potentially interfering acid catalyst, while vacuum distillation is necessary to remove the high-boiling excess alcohol without degrading the product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Key Analytical Techniques:

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for assessing the purity of the final product and quantifying any residual starting materials or byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile impurities.

-

Acid Value Titration: This classic wet chemistry technique is used to quantify the amount of residual unreacted carboxylic acid groups from the trimellitic anhydride, providing a measure of reaction completion.

Applications and Relevance to Drug Development

While direct applications of this compound in drug formulations are not extensively documented, its properties and those of related trimellitates suggest several areas of relevance for the pharmaceutical industry.

Plasticizer in Medical Devices

High molecular weight trimellitates are used as plasticizers in polymeric materials, such as polyvinyl chloride (PVC), which are commonly used in medical devices like intravenous (IV) bags, tubing, and catheters.[1] The low volatility and migration potential of these plasticizers are advantageous compared to some lower molecular weight phthalates. However, the potential for leaching of the plasticizer or its metabolites into drug solutions or the patient's body is a critical consideration.[2] Studies on related trimellitates, such as tri-(2-ethylhexyl) trimellitate (TOTM), have shown that while leaching is lower than that of di(2-ethylhexyl) phthalate (DEHP), it still occurs.[2][3] Therefore, researchers developing drug products that will be in contact with plasticized materials must assess the compatibility and potential for interaction.

Potential as a Pharmaceutical Excipient

Esters of fatty acids are widely used as excipients in pharmaceutical formulations, serving as lubricants, binders, and solubilizing agents.[4][5] Given its oily nature and high molecular weight, this compound could potentially be investigated for use in topical or transdermal drug delivery systems as a penetration enhancer or as part of the vehicle matrix. Its lipophilic character may also be suitable for formulating poorly water-soluble drugs.

Building Block for Drug-Polymer Conjugates

The trimellitic anhydride precursor to this compound is a versatile molecule for creating polymer-drug conjugates. The anhydride group can react with nucleophilic groups on drugs (such as amines or hydroxyls) to form a covalent bond, tethering the drug to a polymeric backbone.[6][7][8] This approach is a cornerstone of advanced drug delivery, enabling targeted delivery, controlled release, and improved pharmacokinetic profiles of therapeutic agents.[9][10] While this compound itself is fully esterified, its synthesis from trimellitic anhydride highlights the potential of this chemical family in the design of sophisticated drug delivery systems.

Diagram: Potential Roles in Drug Development

Caption: Potential applications of this compound and its precursor in drug development.

Toxicological and Metabolic Considerations

The safety profile of any compound intended for use in or with pharmaceutical products is of utmost importance. Limited toxicological data are available specifically for this compound. However, data from related high molecular weight trimellitates suggest a generally low order of acute toxicity.[11] Due to their large size, dermal absorption is expected to be low.[11]

The metabolism of trimellitate esters is a key factor in their toxicological assessment. In vitro studies with porcine liver esterase on a related compound, tri-(2-ethylhexyl) trimellitate (TEHTM), have shown that the tri-ester is relatively stable against enzymatic hydrolysis, whereas di-ester isomers are more readily hydrolyzed to their corresponding mono-esters.[12] This suggests that the biotransformation of this compound may be slow. The primary metabolites would likely be the mono- and di-esters, formed by the cleavage of one or two nonyl ester groups, and ultimately trimellitic acid.

It is important to note that while high molecular weight trimellitates are generally considered to have lower systemic toxicity than some shorter-chain phthalates, they are not entirely inert.[11] Any application in the pharmaceutical field would necessitate a thorough toxicological evaluation.

Conclusion

This compound is a high molecular weight trimellitate ester with well-defined physicochemical properties and established synthesis routes. While its primary industrial application is as a plasticizer, its characteristics and the reactivity of its precursor, trimellitic anhydride, present intriguing possibilities for the field of drug development. Researchers and scientists should consider its potential as a specialized excipient, a component of medical materials with low leachability, and as a derivative of a versatile building block for drug-polymer conjugates. A comprehensive understanding of its synthesis, purification, and analytical characterization, coupled with a thorough evaluation of its toxicological and metabolic profile, will be essential for unlocking its full potential in pharmaceutical innovation.

References

-

Schmidtkunz, C., Gries, W., Kolossa-Gehring, M., & Göen, T. (2018). Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase. Toxicology in Vitro, 46, 143-149.* [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. [Link]

- Zengin, A., & Tuncel, A. (2013). Synthesis and characterization of novel polymer-drug conjugates based on the poly(styrene-alt-maleic anhydride) as a potential method for drug release. Acta Chimica Slovenica, 60(4), 724-731.

- Khandare, J., & Minko, T. (2006). Polymer-drug conjugates: progress in polymeric prodrugs. Progress in Polymer Science, 31(4), 359-397.

- Sagita, E., Syahdi, R. R., & Arrahman, A. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?. Pharmaceutical Sciences and Research, 5(3), 97-115.

- Flaminio, L., de Angelis, L., Galli, C., & Luciani, G. (1988). Leachability of a new plasticizer tri-(2-ethylhexyl)-trimellitate from haemodialysis tubing. The International Journal of Artificial Organs, 11(6), 439-444.

- Singh, I., & Kumar, A. (2016). Excipients used in the Formulation of Tablets. Research and Reviews: Journal of Chemistry, 5(2), 143-151.

- Pisani, F., De Caro, V., & Giannola, L. I. (2007). Study on Drug Sorption of Polyvinyl Chloride-Infusion Line Containing Tris(2-ethylhexyl) trimellitate as the Plasticizer and Release Behavior of the Plasticizer. Journal of Pharmaceutical Sciences, 96(11), 3146-3154.

-

Zengin, A., & Tuncel, A. (2013). Synthesis and Characterization of Novel Polymer-Drug Conjugates Based on the Poly(Styrene-alt-Maleic Anhydride) as a Potential Method for Drug Release. ResearchGate. [Link]

- Karavana, S. Y., Güneri, P., & Ertan, G. (2024). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. Molecules, 29(14), 3267.

- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Heldreth, B. (2024). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International Journal of Toxicology, 43(1_suppl), 96S-120S.

-

Cosmetic Ingredient Review. (2015, September 21). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]

- Hodgson, E. (2023). Fate of chemicals following exposure III: Metabolism (biotransformation). In A Textbook of Modern Toxicology (5th ed., pp. 101-146). John Wiley & Sons.

-

Cosmetic Ingredient Review. (2015). Safety assessment of trialkyl trimellitates as used in cosmetics. [Link]

- Iwase, H., Oiso, H., Kariyazono, H., & Nakamura, K. (2014). Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. Journal of Health Science, 60(2), 149-156.

- Wang, J., Wen, H., & Desai, D. (2014). Lubricants in Pharmaceutical Solid Dosage Forms. Lubricants, 2(1), 21-43.

- Serrano, S. E., Karrer, C., & Kannan, K. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(22), 8348-8357.

-

DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2025, March 3). Role and Significance of Excipients in Pharmaceutical Formulations: A Comprehensive Review. [Link]

-

TURI (Toxics Use Reduction Institute). (2016, December 19). Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. [Link]

- Mandru, M., & Vaka, S. R. K. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.

- Daniel, J. W. (1978). Toxicity and metabolism of phthalate esters. Clinical Toxicology, 13(2), 257-268.

- Michael, W. R., & Coots, R. H. (1971). Metabolism of polyglycerol and polyglycerol esters. Toxicology and Applied Pharmacology, 20(3), 334-345.

- Wu, M. M., Ho, S. C., & Forbus, R. (2007). Synthesis of phthalate and trimellitate esters. In Synthetic Lubricants and High-Performance Functional Fluids (2nd ed., pp. 139-165). CRC Press.

Sources

- 1. specialchem.com [specialchem.com]

- 2. Leachability of a new plasticizer tri-(2-ethylhexyl)-trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Synthesis and characterization of novel polymer-drug conjugates based on the poly(styrene-alt-maleic anhydride) as a potential method for drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]

- 9. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Trinonyl Benzene-1,2,4-tricarboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

Trinonyl benzene-1,2,4-tricarboxylate is a triester of trimellitic acid (benzene-1,2,4-tricarboxylic acid) and nonan-1-ol.[1] Its structure consists of a central benzene ring substituted with three carboxylate ester groups at positions 1, 2, and 4. Each ester group is attached to a nine-carbon alkyl chain (nonyl group). The molecular formula is C₃₆H₆₀O₆, with a corresponding molecular weight of 588.86 g/mol .[]

The long alkyl chains confer significant lipophilicity, making it a valuable candidate as a plasticizer, lubricant, or a hydrophobic component in advanced material and formulation science. Accurate and unambiguous structural confirmation is paramount for its application, and this is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted Spectroscopic Data and Interpretation

This section details the expected spectroscopic signatures of this compound. These predictions are grounded in fundamental principles of spectroscopy and comparison with analogs like tri-n-hexyl trimellitate and tri-n-octyl trimellitate.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to be characterized by distinct regions corresponding to the aromatic protons and the aliphatic protons of the three nonyl chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.3 - 7.8 | m (multiplet) | 3H | Ar-H | The three protons on the benzene ring will appear in the downfield aromatic region. Due to their asymmetric substitution pattern, they will likely form a complex multiplet. |

| ~4.3 - 4.1 | m (multiplet) | 6H | -COO-CH₂ - | The methylene groups directly attached to the ester oxygens are deshielded and will appear as overlapping multiplets (likely triplets). |

| ~1.8 - 1.6 | m (multiplet) | 6H | -COO-CH₂-CH₂ - | The second methylene groups in the nonyl chains. |

| ~1.4 - 1.2 | br m (broad m) | 36H | -(CH₂ )₆- | The six methylene groups in the middle of each of the three nonyl chains are chemically similar and will overlap to form a large, broad multiplet. |

| ~0.9 | t (triplet) | 9H | -CH₃ | The terminal methyl groups of the three nonyl chains will appear as a triplet due to coupling with the adjacent methylene group. |

Table 1: Predicted ¹H NMR data for this compound.

The carbon NMR spectrum provides a count of unique carbon environments and information about their electronic state.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~167 - 165 | Ar-C =O | The three ester carbonyl carbons will appear in the characteristic downfield region for this functional group. |

| ~135 - 128 | C -Ar | The six carbons of the benzene ring. Carbons attached to the ester groups will be further downfield. |

| ~66 - 65 | -COO-CH₂ - | The methylene carbons directly bonded to the ester oxygen atoms. |

| ~32 - 22 | -(CH₂ )₇- | The aliphatic carbons of the nonyl chains will appear in this typical range. Specific assignments require more detailed 2D NMR experiments. |

| ~14 | -CH₃ | The terminal methyl carbons of the nonyl chains. |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For an aromatic ester, a characteristic pattern of three strong peaks, often called the "Rule of Three," is expected.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2950 - 2850 | Strong | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the long nonyl chains. |

| ~1730 - 1715 | Very Strong | C=O Ester Stretch | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[5][7] |

| ~1310 - 1250 | Strong | C-C-O Asymmetric Stretch | Part of the ester fingerprint region, this band is associated with the stretching of the bond between the aromatic ring and the ester group.[5] |

| ~1130 - 1100 | Strong | O-C-C Symmetric Stretch | The second key band in the ester fingerprint region, related to the alkoxy portion of the ester.[5] |

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.

-

Molecular Formula : C₃₆H₆₀O₆

-

Monoisotopic Mass : 588.4390 g/mol [8]

-

Ionization Technique : Electrospray Ionization (ESI) is recommended for this high molecular weight, moderately polar molecule. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Predicted Molecular Ions (ESI-MS) :

-

[M+H]⁺: m/z 589.4462

-

[M+Na]⁺: m/z 611.4282[9]

-

-

Predicted Fragmentation Pattern : In tandem MS (MS/MS), fragmentation is expected. A predominant fragmentation pathway for long-chain esters involves the loss of an acyloxy group [M - RCOO]⁺ or a neutral carboxylic acid molecule [M - RCOOH]⁺.[10][11] For this molecule, characteristic fragments would arise from the loss of one or more nonyl chains.

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data.

NMR Data Acquisition Workflow

This workflow ensures reproducible and high-resolution NMR data.

Caption: Workflow for NMR analysis of this compound.

IR Spectroscopy Workflow

This protocol outlines the acquisition of an IR spectrum using a standard FTIR spectrometer.

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry Workflow

This procedure details analysis by high-resolution mass spectrometry (HRMS) with ESI.

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS. While direct experimental data is sparse in the literature, the predicted spectra, based on robust chemical principles, provide a reliable template for analysis. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire high-quality data. The subsequent interpretation, guided by the predicted chemical shifts, absorption bands, and fragmentation patterns, will enable unambiguous verification of the molecular structure, ensuring the integrity and validity of its use in research and development.

References

-

Evershed, R. P., et al. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709. [10]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [5]

-

Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 274-277. [11]

-

CymitQuimica. (n.d.). CAS 1528-49-0: Trihexyl trimellitate. Retrieved from CymitQuimica. [3]

-

SIELC Technologies. (2018). Trihexyl benzene-1,2,4-tricarboxylate. Retrieved from SIELC Technologies. [12]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [7]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [8][9]

-

Guidechem. (n.d.). This compound 35415-27-1 wiki. Retrieved from Guidechem. [13]

-

PubChem. (n.d.). Tri-n-octyl trimellitate. Retrieved from PubChem. [4]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [6]

-

BOC Sciences. (n.d.). CAS 35415-27-1 this compound. Retrieved from BOC Sciences. []

-

Wikipedia. (n.d.). Trimellitic acid. Retrieved from Wikipedia. [1]

Sources

- 1. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 3. CAS 1528-49-0: Trihexyl trimellitate | CymitQuimica [cymitquimica.com]

- 4. Tri-n-octyl trimellitate | C33H54O6 | CID 6960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C36H60O6 | CID 517694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C36H60O6) [pubchemlite.lcsb.uni.lu]

- 10. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]

- 12. Trihexyl benzene-1,2,4-tricarboxylate | SIELC Technologies [sielc.com]

- 13. Page loading... [guidechem.com]

The Safety and Toxicity Profile of Trinonyl Benzene-1,2,4-tricarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of Trinonyl benzene-1,2,4-tricarboxylate (CAS 35415-27-1). Due to the limited availability of direct toxicological data for this specific compound, this guide employs a scientifically justified read-across approach, leveraging extensive data from structurally similar and well-studied analogues, primarily Trioctyl trimellitate (TOTM) and Tridecyl trimellitate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of physicochemical properties, toxicokinetics, and various toxicological endpoints to support informed risk assessments and guide future research.

Introduction

This compound, also known as Trinonyl trimellitate, is a triester of trimellitic acid. It belongs to the broader chemical family of trimellitates, which are primarily used as plasticizers in various polymer applications. The European Chemicals Agency (ECHA) registration for this substance indicates a "Cease Manufacture" status, which likely contributes to the scarcity of dedicated toxicological studies.[1]

Given the data gap for this compound, a read-across approach from other high molecular weight trimellitate esters is a scientifically sound and regulatory-accepted method for hazard assessment.[2] This guide will heavily reference data from Trioctyl trimellitate (TOTM) and Tridecyl trimellitate, which are considered appropriate analogues due to their structural similarity and comparable physicochemical properties.[3] The primary structural difference among these compounds lies in the length and branching of their alkyl chains, which can influence their metabolic fate and toxicological profiles.

Physicochemical Properties

The physicochemical properties of high molecular weight trimellitates, such as this compound, are crucial for understanding their environmental fate, bioavailability, and potential for toxic effects.

| Property | Value (this compound) | Value (Trioctyl trimellitate - TOTM) | Reference(s) |

| CAS Number | 35415-27-1 | 3319-31-1 | [][5] |

| Molecular Formula | C36H60O6 | C33H54O6 | [][6] |

| Molecular Weight | 588.86 g/mol | 546.78 g/mol | [][6] |

| Physical State | Clear, yellowish, viscous liquid | [7] | |

| Water Solubility | Practically insoluble | [7] | |

| log Pow (Octanol-Water Partition Coefficient) | High (5.94) | [8] | |

| Vapor Pressure | Very low | [7] |

These properties, particularly the high molecular weight, low water solubility, and high log Pow, suggest that dermal absorption and systemic bioavailability of these compounds are expected to be low.[2][3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of trimellitates is fundamental to assessing their potential for systemic toxicity. Studies on TOTM provide valuable insights into how these substances are processed by the body.

Absorption

Due to their large molecular size and lipophilicity, dermal absorption of high molecular weight trimellitates is expected to be low.[2] Oral absorption is also limited.

Distribution

Following absorption, distribution to various tissues is expected to be limited due to their rapid metabolism and excretion.

Metabolism

The primary metabolic pathway for trimellitate esters is hydrolysis by esterases, breaking them down into trimellitic acid and the corresponding alcohols. In the case of this compound, this would yield trimellitic acid and nonanol. For TOTM, the metabolites are trimellitic acid and 2-ethylhexanol.[3]

Excretion

Studies on TOTM in rats have shown that a significant portion of an oral dose is excreted unchanged in the feces.[9] For example, after a single oral dose of 100 mg/kg of radiolabelled TOTM, approximately 75% was excreted in the feces, 16% as metabolites in the urine, and 1.9% as expired CO2.[8][9] This indicates poor absorption and efficient elimination.

Acute Toxicity

The acute toxicity of high molecular weight trimellitates is consistently low across various routes of exposure.

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 (TOTM) | Rat | Oral | >2000 mg/kg bw | [8][10] |

| LD50 (Tridecyl trimellitate) | Rat | Oral | >5,000 mg/kg | [11] |

| LD0 (TOTM) | Rabbit | Dermal | >2 mL/kg | [8] |

| LC50 (TOTM) | Rat | Inhalation | >2,600 mg/m³ (4h) | [10] |

These findings indicate that this compound is unlikely to pose a significant acute toxic hazard.

Irritation and Sensitization

Skin Irritation

High molecular weight trimellitates are generally considered to be non- to mildly irritating to the skin. TOTM is described as slightly irritating to the skin in animal studies.[8] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that products containing trialkyl trimellitates should be formulated to be non-irritating.[3][12]

Eye Irritation

Similarly, these compounds are considered to be slightly irritating to the eyes.[8] Tridecyl trimellitate was found to be slightly irritating to rabbit eyes.[3]

Skin Sensitization

The potential for skin sensitization is low. A local lymph node assay with up to 100% tridecyl trimellitate was negative.[3] Human repeated insult patch tests with tridecyl trimellitate also showed no sensitizing potential.[3] A guinea pig sensitization test with TOTM was also negative.[8]

Repeated-Dose Toxicity

Sub-chronic toxicity studies on TOTM have been conducted. In a 28-day study in rats fed diets containing up to 2.0% TOTM, some effects on hemoglobin concentration and leukocyte counts were observed at the higher doses, along with increased liver weights.[9] A 90-day feeding study also reported increased liver weights.[13] These liver effects are often associated with peroxisome proliferation, a mechanism to which rodents are more sensitive and which is considered less relevant to humans.[13]

Genotoxicity

Available data on analogous trimellitates do not indicate a concern for genotoxicity. In vitro genotoxicity studies on TOTM have been negative.

Reproductive and Developmental Toxicity

A key consideration for plasticizers is their potential for reproductive and developmental toxicity. Unlike some phthalate esters such as DEHP, high molecular weight trimellitates have not shown significant reproductive or developmental effects.[2]

Developmental toxicity studies in rats with triethylhexyl trimellitate (an analogue of TOTM) at doses up to 1050 mg/kg bw/day did not produce any toxicologically significant effects.[3] Importantly, neither tricaprylyl/capryl trimellitate nor triethylhexyl trimellitate had a significant repressive effect on genes involved in testicular steroidogenesis, a key mechanism of phthalate-induced reproductive toxicity.[3]

Endocrine Disruption Potential

While this compound is on the NORMAN Suspect List Exchange as a potential endocrine-disrupting compound, experimental data on analogous trimellitates do not strongly support this.[14] Several studies have been performed to evaluate the endocrine-disrupting activity of triethylhexyl trimellitate, with no significant concerns identified.[3] The different metabolic pathways and lower biological activity of trimellitates compared to endocrine-active phthalates suggest a lower potential for such effects.

Ecotoxicity

The environmental safety of trimellitates has also been evaluated. TOTM is considered to be weakly toxic to aquatic organisms.[8]

| Endpoint (TOTM) | Species | Duration | Value | Reference(s) |

| LC50 | Fish (Oryzias latipes) | 96h | >100 mg/L | [8][10] |

| EC50 | Crustacea (Daphnia magna) | 48h | >180 mg/L | [10] |

| EC50 | Algae (Selenastrum capricornutum) | 72h | >100 mg/L | [8][10] |

TOTM is not readily biodegradable.[15] However, its high logPow suggests a potential for bioaccumulation, although measured bioconcentration factors (BCF) in fish are low (<1 to 2.7), indicating low bioavailability.[8]

Conclusion

While direct toxicological data for this compound are limited, a comprehensive review of data from structurally similar high molecular weight trimellitates, such as Trioctyl trimellitate and Tridecyl trimellitate, allows for a robust safety assessment. The available evidence indicates that this compound is likely to have a low order of toxicity.

-

Low Acute Toxicity: The substance is expected to have low toxicity via oral, dermal, and inhalation routes.

-

Minimal Irritation and No Sensitization: It is likely to be at most a slight skin and eye irritant and is not expected to be a skin sensitizer.

-

Low Systemic Toxicity: Due to poor absorption and rapid metabolism and excretion, the potential for systemic toxicity following repeated exposure is low.

-

No Significant Reproductive or Developmental Toxicity: In contrast to some phthalate plasticizers, high molecular weight trimellitates do not appear to pose a significant risk for reproductive or developmental effects.

-

Low Ecotoxicity: The substance is expected to have low toxicity to aquatic organisms.

This technical guide provides a solid foundation for understanding the safety and toxicity profile of this compound. For specific applications, further targeted testing may be warranted to address any remaining uncertainties.

References

- Cosmetic Ingredient Review. (2024). Safety assessment of trialkyl trimellitates as used in cosmetics. International Journal of Toxicology, 43(1_suppl), 96S-120S.

-

Fiume, M. M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., Gill, L. J., & Heldreth, B. (2024). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International journal of toxicology, 43(1_suppl), 96S–120S. [Link]

- Kambia, K., Dine, T., Gressier, B., Luyckx, M., Brunet, C., Michaud, L., & Cazin, J. C. (2004). Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes. The International journal of artificial organs, 27(11), 979–986.

- OECD. (2002). SIDS Initial Assessment Report for Tris(2-ethylhexyl)

-

PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

- Redox. (2023).

- TKB Trading. (2018).

-

EWG Skin Deep. (n.d.). TRIDECYL TRIMELLITATE. Retrieved from [Link]

- ChemicalBook. (2023).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Trioctyl trimellitate. Retrieved from [Link]

- U.S. Consumer Product Safety Commission. (2018). Toxicity Review of TOTM.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Trimellitates (high molecular weight)

-

PubChem. (n.d.). Triisononyl trimellitate. Retrieved from [Link]

-

AA Blocks. (n.d.). 35415-27-1 | 1,2,4-Trinonyl Ester 1,2,4-Benzenetricarboxylic Acid. Retrieved from [Link]

-

Shehata, A. S., & Mohamed, Z. A. E. (2013). Effects of Exposure to Plasticizers Di-(2-Ethylhexyl) Phthalate and Trioctyltrimellitate on the Histological Structure of Adult Male Albino Rats' Liver. Journal of Clinical Toxicology, 03(04). [Link]

-

PubChem. (n.d.). Tri-n-octyl trimellitate. Retrieved from [Link]

Sources

- 1. This compound | C36H60O6 | CID 517694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cir-safety.org [cir-safety.org]

- 5. aablocks.com [aablocks.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. redox.com [redox.com]

- 11. resources.tkbtrading.com [resources.tkbtrading.com]

- 12. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cpsc.gov [cpsc.gov]

- 14. Tri-n-octyl trimellitate | C33H54O6 | CID 6960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

Potential Endocrine-Disrupting Effects of Trinonyl Trimellitate: A Technical Guide for Researchers

Preamble: Navigating the Data Landscape for High Molecular Weight Plasticizers

The assessment of potential endocrine-disrupting properties of industrial chemicals is a cornerstone of modern toxicology and drug development. Trinonyl trimellitate, a high molecular weight branched-chain plasticizer, finds application in various consumer and industrial products. Its structural similarity to other ortho-phthalates and trimellitates necessitates a thorough evaluation of its potential to interfere with the endocrine system. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current understanding and methodologies for assessing the potential endocrine-disrupting effects of trinonyl trimellitate. It is critical to note at the outset that direct experimental data on the endocrine activity of trinonyl trimellitate is scarce. Therefore, this document relies on a weight-of-evidence approach, incorporating data from structurally similar analogues, primarily other high molecular weight trimellitates, to infer potential hazards and to outline a robust testing strategy. This approach, known as read-across, is a scientifically accepted method in the absence of direct data, but its limitations must be acknowledged.

Trinonyl Trimellitate: Chemical Identity and Toxicological Context

Trinonyl trimellitate is the tri-ester of trimellitic acid and isononyl alcohol. As a high molecular weight trimellitate, its toxicological profile is often considered in the context of similar compounds like tri-n-octyl trimellitate (TOTM) and tri(2-ethylhexyl) trimellitate (TEHTM). Regulatory bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS), have identified triisononyl trimellitate as an acceptable analogue for read-across in the evaluation of high molecular weight trimellitates[1].

The primary concern regarding trimellitates and their potential for endocrine disruption stems from their structural relationship to certain phthalate esters, some of which are known endocrine disruptors[2]. However, it is generally observed that higher molecular weight phthalates and trimellitates are less active than their lower molecular weight counterparts[1]. The limited data available suggest that chemicals in the high molecular weight trimellitate group may interfere with endocrine function, although they are unlikely to cause adverse reproductive effects except at high doses[1].

Assessing Endocrine-Disrupting Potential: A Multi-Tiered Approach

A comprehensive assessment of endocrine-disrupting potential involves a combination of in silico, in vitro, and in vivo studies. This tiered approach allows for the screening of a large number of chemicals and the detailed investigation of those that show potential for activity.

In Silico and Read-Across Approaches

In the absence of direct experimental data for trinonyl trimellitate, computational models and read-across from structurally similar compounds are the primary tools for initial hazard identification. The structural similarity to TOTM, for which some endocrine-related data exists, provides the basis for this initial assessment.

In Vitro Assays: Probing Molecular Mechanisms

In vitro assays are crucial for identifying the specific molecular mechanisms through which a chemical might exert endocrine-disrupting effects. These assays can assess interactions with hormone receptors and effects on hormone synthesis.

These assays determine if a chemical can bind to and activate or inhibit the estrogen and androgen receptors.

-

Estrogen Receptor Assays: Studies on the analogue TOTM have shown estrogenic activity in both ERα and ERβ reporter gene cell lines[1].

-

Androgen Receptor Assays: For the broader class of high molecular weight trimellitates, there is limited and equivocal data on anti-androgenic potency[1].

Experimental Protocol: Estrogen Receptor Transcriptional Activation Assay (Example)

-

Cell Culture: Human cell lines, such as MCF-7 (ER-positive breast cancer cells), are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of the test substance (e.g., trinonyl trimellitate) and a positive control (e.g., 17β-estradiol).

-

Reporter Gene Analysis: The activation of the estrogen receptor is measured by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive element.

-

Data Analysis: The results are expressed as a dose-response curve, from which the EC50 (half-maximal effective concentration) can be determined.

These assays evaluate the effects of a chemical on the production of steroid hormones. The H295R cell line is a widely used in vitro model for this purpose as it expresses most of the key enzymes in the steroidogenic pathway[3][4][5][6].

Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)

-

Cell Culture: H295R cells are cultured in a multi-well plate format.

-

Exposure: Cells are exposed to various concentrations of the test chemical for a defined period (e.g., 48 hours).

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone and estradiol) in the cell culture medium are measured using techniques like ELISA or LC-MS/MS.

-

Data Analysis: Changes in hormone production relative to a vehicle control are analyzed to identify potential inhibition or induction of steroidogenesis.

In Vivo Assays: Assessing Systemic Effects

In vivo assays in animal models are essential for understanding the potential for adverse effects at the whole-organism level.

This short-term in vivo screening assay in rodents is used to detect the estrogenic activity of a chemical. It is based on the principle that estrogenic substances increase the weight of the uterus.

This assay is designed to detect androgenic and anti-androgenic properties of a chemical by measuring the weight changes of five androgen-dependent tissues in a castrated male rat model.

Summary of Available Data on Analogue Compounds

The following table summarizes the key findings for analogue compounds that are used for read-across to trinonyl trimellitate.

| Compound | Assay/Study | Endpoint | Result | Reference |

| Tri-n-octyl trimellitate (TOTM) | 90-day repeated toxicity study | Endocrine-related effects | Indications of an endocrine disrupting mode of action. | [1] |

| Tri-n-octyl trimellitate (TOTM) | In vitro gene cell lines | Estrogenic activity | Exhibited estrogenic activity in both ERα and ERβ expressing cells. | [1] |

Mechanistic Pathways and Experimental Workflows

The potential endocrine-disrupting activity of trinonyl trimellitate can be conceptualized through its possible interaction with key endocrine signaling pathways.

Caption: Potential endocrine disruption pathways for trinonyl trimellitate.

The following diagram illustrates a typical experimental workflow for assessing the endocrine-disrupting potential of a chemical like trinonyl trimellitate.

Caption: Tiered experimental workflow for endocrine disruptor assessment.

Data Gaps and Future Research Directions

The primary and most significant data gap is the lack of direct experimental studies on the endocrine-disrupting potential of trinonyl trimellitate. While read-across from analogues provides some indication of potential estrogenic activity, it is not a substitute for direct testing.

Future research should prioritize:

-

In vitro screening: Conducting a comprehensive battery of in vitro assays, including estrogen and androgen receptor binding and transactivation assays, as well as the H295R steroidogenesis assay, specifically with trinonyl trimellitate.

-

In vivo studies: If in vitro results indicate potential endocrine activity, targeted in vivo studies, such as the uterotrophic and Hershberger assays, should be performed to assess the physiological relevance of the in vitro findings.

-

Metabolite analysis: Investigating the potential endocrine activity of trinonyl trimellitate metabolites, as metabolic activation can sometimes lead to the formation of more potent endocrine-active substances.

Conclusion

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Trimellitates (high molecular weight) - Evaluation statement. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Trinonyl benzene-1,2,4-tricarboxylate. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier. [Link]

-

European Chemicals Agency (ECHA). REACH registrations. [Link]

-

European Commission. Re-evaluation - Food Safety. [Link]

-

Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293-342. [Link]

-

European Food Safety Authority (EFSA). Reasoned opinion. [Link]

-

Nguyen, N. H., Fefelova, N., & Kim, Y. S. (2018). Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS medicinal chemistry letters, 9(8), 811-816. [Link]

-

European Food Safety Authority (EFSA). (2019). Identification and prioritisation for risk assessment of phthalates, structurally similar substances and replacement substances potentially used as plasticisers in materials and articles intended to come into contact with food. EFSA Journal, 17(12), e05838. [Link]

-

Thompson, E. B. (1993). Region-specific anti-thyroid hormone receptor (TR) antibodies detect changes in TR structure due to ligand-binding and dimerization. Molecular and cellular endocrinology, 97(1-2), 93-99. [Link]

-

Stinckens, E., Lowa, A., Bervoets, L., & Covaci, A. (2023). Evaluating H295R steroidogenesis assay data for robust interpretation. Regulatory Toxicology and Pharmacology, 142, 105436. [Link]

-

U.S. Consumer Product Safety Commission. (2018). Toxicity Review of TOTM. [Link]

-

Wang, Y., Qian, H., & Ji, H. (2021). Phthalates and Their Impacts on Human Health. Healthcare, 9(5), 603. [Link]

-

INDIGO Biosciences. Human Thyroid Hormone Receptor PANEL. [Link]

-

Islam, M. S., & Roy, A. (2022). Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective. International Journal of Molecular Sciences, 23(10), 5698. [Link]

-

Reid, J., Macfarlane, M., & Gledhill, J. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(4), 184-193. [Link]

-

Paul, K. B., Hedge, J. M., & Wolf, D. C. (2018). Evaluation of triclosan in the Hershberger and H295R steroidogenesis assays. Toxicology letters, 285, 111-117. [Link]

-

Kim, S., & Park, J. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 20(1), 12-24. [Link]

-

Joint Research Centre. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line. [Link]

-

Labcorp. 010314: Thyrotropin Receptor Antibody, Serum. [Link]

-

Williams, R. M., Lee, C., Galassi, T. V., Lee, S. W., & Landry, M. P. (2021). Rapid differentiation of estrogen receptor status in patient biopsy breast cancer aspirates with an optical nanosensor. ACS sensors, 6(11), 4045-4053. [Link]

-

European Food Safety Authority (EFSA). Public consultations. [Link]

-

Stinckens, E., Lowa, A., Bervoets, L., & Covaci, A. (2023). Evaluating H295R steroidogenesis assay data for robust interpretation. Regulatory Toxicology and Pharmacology, 142, 105436. [Link]

-

Haggard, D. E., Karmaus, A. L., Martin, M. T., Judson, R. S., & Setzer, R. W. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(2), 340-353. [Link]

-

Vinggaard, A. M., & Andersen, H. R. (2006). Cell-based assays for screening androgen receptor ligands. Assay and drug development technologies, 4(6), 665-677. [Link]

-

Lee, H. J., & Lee, S. K. (2018). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International journal of environmental research and public health, 15(10), 2244. [Link]

-

INDIGO Biosciences. Human Thyroid Hormone Receptor Alpha. [Link]

-

Mercer, W. D., Edwards, D. P., & Chamness, G. C. (1981). Comparison of histochemical and biochemical assays for estrogen receptor in human breast cancer cell lines. Cancer research, 41(11 Pt 1), 4644-4652. [Link]

-

Hilsenbeck, S. G., Allred, D. C., & Clark, G. M. (1998). Comparison of estrogen receptor determinations by a biochemical ligand-binding assay and immunohistochemical staining with monoclonal antibody ER1D5 in females with lymph node positive breast carcinoma entered on two prospective clinical trials. Breast cancer research and treatment, 49(3), 217-227. [Link]

-

European Food Safety Authority (EFSA). (2012). Scientific Opinion on the evaluation of the substances currently on the list in the annex to Commission Directive 96/3/EC as acceptable previous cargoes for edible fats and oils – Part III of III. EFSA Journal, 10(11), 2944. [Link]

-

U.S. Environmental Protection Agency. EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. [Link]

-

U.S. Environmental Protection Agency. Phthalates. [Link]

-

Organisation for Economic Co-operation and Development. (2020). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. [Link]

-

Hanson, R. N., Napolitano, E., & Fiaschi, R. (1990). Synthesis and estrogen receptor binding of novel 11 beta-substituted estra-1,3,5(10)-triene-3,17 beta-diols. Journal of medicinal chemistry, 33(12), 3155-3160. [Link]

-

Natural Resources Defense Council, et al. (2021). Comments on EPA-Initiated TSCA Risk Evaluations for 5 High-Priority Phthalates. [Link]

-

American Chemistry Council. (2024). Comments on the Draft Risk Evaluation for Di-isodecyl Phthalate (DIDP). [Link]

-

Adachi, M., & Wilson, E. M. (2003). The Use of Androgen Receptor Amino/Carboxyl-Terminal Interaction Assays to Investigate Androgen Receptor Gene Mutations in Subjects with Varying Degrees of Androgen Insensitivity. The Journal of Clinical Endocrinology & Metabolism, 88(1), 374-382. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Glycerol trinitrate. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 1,3-diethenyl-1,1,3,3- tetramethyldisiloxane and its platinum(0) complexes. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. croplifeeurope.eu [croplifeeurope.eu]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and biodegradability of benzene-1,2,4-tricarboxylates

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Benzene-1,2,4-Tricarboxylates

Abstract

This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of benzene-1,2,4-tricarboxylates, with a primary focus on trimellitic anhydride (TMA) and its hydrolysis product, trimellitic acid (TMLA). As compounds used in the synthesis of polymers, plasticizers, and resins, understanding their environmental persistence and degradation mechanisms is critical for accurate risk assessment and sustainable chemical design. This document synthesizes current knowledge on their physicochemical properties, abiotic and biotic degradation pathways, and standardized methodologies for assessing their biodegradability, tailored for researchers, environmental scientists, and drug development professionals.

Introduction: The Environmental Relevance of Benzene-1,2,4-Tricarboxylates

Benzene-1,2,4-tricarboxylates are a class of aromatic carboxylic acids and their derivatives. The most prominent member of this family is trimellitic anhydride (TMA, CAS No. 552-30-7), a chemical intermediate used extensively in the production of plasticizers for polyvinyl chloride (PVC), wire and cable insulation, paints, coatings, and high-performance polymers.[1] Given its widespread industrial application, the potential for its release into the environment during manufacturing, use, and disposal necessitates a thorough evaluation of its environmental behavior.

A crucial aspect of TMA's environmental fate is its rapid interaction with water. Upon contact with aqueous matrices, TMA undergoes near-instantaneous hydrolysis to form benzene-1,2,4-tricarboxylic acid, commonly known as trimellitic acid (TMLA, CAS No. 528-44-9).[2][3] This rapid conversion, often occurring in under 10 minutes, means that TMLA is the predominant and more environmentally relevant entity for exposure and toxicological consideration in aquatic and terrestrial systems.[3] Therefore, this guide will focus primarily on the fate and biodegradability of TMLA.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is governed by its physical and chemical properties. TMLA's three carboxyl groups render it highly water-soluble, while its aromatic structure dictates its interaction with organic matter. These properties suggest that TMLA will predominantly partition to the water compartment in the environment.[3]

Table 1: Key Physicochemical Properties of Trimellitic Anhydride (TMA) and Trimellitic Acid (TMLA)

| Property | Trimellitic Anhydride (TMA) | Trimellitic Acid (TMLA) | Significance for Environmental Fate |

| Molecular Formula | C₉H₄O₅ | C H₆O₆ | Basic chemical identity. |

| Molar Mass | 192.12 g/mol | 210.14 g/mol | Influences diffusion and transport. |

| Melting Point | 165 °C | 219 °C | Relevant for physical state at ambient temperatures. |

| Water Solubility | 1,036 mg/L (hydrolyzes) | 21,000 mg/L | High solubility of TMLA indicates it will be mobile in aquatic systems.[3] |

| Log Kₒw | 1.95 (calculated) | 0.95 | Low octanol-water partition coefficient suggests a low potential for bioaccumulation.[3] |

| Vapor Pressure | 7.6 x 10⁻⁵ Pa @ 25°C | 3.8 x 10⁻⁶ Pa @ 25°C | Low vapor pressure indicates limited volatilization from water or soil.[3] |

The low Log Kₒw value for TMLA (0.95) is particularly noteworthy.[3] It indicates a low propensity to partition from water into fatty tissues of organisms, suggesting that bioaccumulation in aquatic food webs is not an expected concern.[3]

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis

As previously established, the primary abiotic process for TMA is its rapid hydrolysis to TMLA.[2][4] This reaction is so swift that it is considered virtually instantaneous upon contact with moisture, both in the environment and in vivo.[2] Consequently, studies on the environmental fate of TMA are fundamentally studies of TMLA.

Atmospheric Photolysis

In the atmosphere, both TMA and TMLA are predicted to be degraded through reactions with photochemically-produced hydroxyl radicals. Estimated atmospheric half-lives are approximately 6.6 days for TMLA and 13.4 days for TMA, indicating that they would not persist for long periods in the air.[3]

Biodegradation: The Primary Fate Pathway

The principal mechanism for the removal of TMLA from the environment is microbial degradation. Extensive testing has demonstrated that TMLA is readily biodegradable under aerobic conditions.[2][3]

The Concept of "Ready Biodegradability"

"Ready biodegradability" is a classification under the Organisation for Economic Co-operation and Development (OECD) guidelines for testing chemicals. It identifies substances that are expected to undergo rapid and ultimate degradation in the aquatic environment under aerobic conditions.[5] Passing these stringent tests implies that the chemical is unlikely to persist and will be extensively removed during biological wastewater treatment.[2]

The pass levels for ready biodegradability tests are:

-

≥ 70% removal of Dissolved Organic Carbon (DOC).[5]

-

≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production .[5]

A critical component of this assessment is the "10-day window." This criterion requires that the pass level be reached within 10 days of the biodegradation level first reaching 10%.[5][6] This ensures that degradation is not the result of slow or delayed microbial adaptation.

Evidence for Ready Biodegradability of TMLA

Multiple studies have confirmed the ready biodegradability of TMA/TMLA.

-

An OECD 301B (Sturm Test) study showed that TMA, at concentrations of 10 and 20 mg/L, yielded CO₂ evolution exceeding 60% of the theoretical maximum. Crucially, this pass level was achieved within the 10-day window.[2]

-

A study conducted by the Chemicals Inspection and Testing Institute of Japan (CITI), following the MITI I protocol (OECD 301C), also demonstrated ready biodegradability at a concentration of 100 mg/L.[2] An 89-101% degree of biodegradation was reported over four weeks.[4]

These results strongly indicate that TMLA will be rapidly and completely mineralized to carbon dioxide, water, and microbial biomass in aerobic environments like surface waters, soil, and wastewater treatment plants.[2]

Experimental Protocol: OECD 301B - CO₂ Evolution Test (Modified Sturm Test)

To provide a practical understanding of how ready biodegradability is determined, this section details the methodology for the OECD 301B test, a widely used method for water-soluble, non-volatile compounds like TMLA.[7]

Principle

A defined volume of mineral medium containing a known concentration of the test substance (TMLA) as the sole organic carbon source is inoculated with a small number of microorganisms (e.g., from activated sludge). The mixture is aerated with CO₂-free air and incubated in the dark. The degradation is followed by measuring the CO₂ produced, which is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[8]

Step-by-Step Methodology

-

Preparation of Mineral Medium: Prepare a sterile aqueous solution containing essential mineral salts (e.g., potassium and sodium phosphates, magnesium sulfate, calcium chloride, and ferric chloride) to support microbial growth.

-

Inoculum Preparation: The source of microorganisms is typically activated sludge from a domestic wastewater treatment plant. The sludge is washed and filtered to remove large particles and reduce the background organic carbon content. The final concentration in the test vessels should be low (e.g., 30 mg/L suspended solids).

-

Test Setup: Three types of flasks are prepared in parallel (typically in duplicate or triplicate):

-

Test Substance Flasks: Contain mineral medium, inoculum, and the test substance (e.g., 10-20 mg/L of TMLA).

-

Blank Control Flasks: Contain mineral medium and inoculum only. This is crucial to measure the CO₂ produced by the endogenous respiration of the microorganisms.

-

Reference Compound Flasks: Contain mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability and activity of the inoculum.

-

-

Incubation and Aeration: The flasks are incubated at a constant temperature (20-25°C) in the dark to prevent photodegradation and algal growth. A continuous stream of CO₂-free air is passed through the test solution to maintain aerobic conditions and carry the evolved CO₂ into the absorption traps.

-

CO₂ Measurement: The amount of CO₂ trapped in the absorbent (e.g., Ba(OH)₂) is measured at regular intervals over a 28-day period. This is often done by titrating the remaining hydroxide with a standardized acid.

-

Data Calculation and Interpretation:

-

Calculate the cumulative amount of CO₂ produced in each flask.

-

Subtract the CO₂ produced in the blank control from the test and reference flasks to determine the net CO₂ evolution from the degradation of the substances.

-

Express this as a percentage of the theoretical CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.

-

The test is valid if the reference compound reaches the 60% pass level within 14 days and the CO₂ production in the blank is not excessive.

-

The test substance is classified as "readily biodegradable" if it meets the ≥60% ThCO₂ criterion within the 28-day test period and satisfies the 10-day window.[5][6]

-

Experimental Workflow Diagram

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Microbial Degradation Pathways of Aromatic Carboxylic Acids

The biodegradation of aromatic compounds by microorganisms is a well-studied field and generally proceeds in two major stages: upper and lower pathways.[9]

-

Upper Pathway: The initial transformation of the parent compound into a central, dihydroxylated intermediate, such as catechol or protocatechuate. This often involves the action of oxygenase enzymes.

-

Lower Pathway: The dearomatization and cleavage of the aromatic ring of the central intermediate, catalyzed by dioxygenase enzymes.[10] This ring-opening step is the hallmark of aromatic degradation and produces aliphatic intermediates that can then enter central metabolic cycles (e.g., the Krebs cycle) to produce energy and biomass.[10]

For TMLA, the presence of the three carboxyl groups and the benzene ring suggests a degradation pathway initiated by peripheral enzymes that prepare the molecule for ring fission. While specific studies on the enzymatic pathway for TMLA are not abundant, a plausible conceptual pathway can be constructed based on known mechanisms for similar aromatic carboxylic acids.

Caption: Conceptual pathway for the aerobic biodegradation of TMLA.

Ecotoxicity

Consistent with its low potential for bioaccumulation, TMLA exhibits a very low order of acute toxicity to aquatic organisms. Studies on fish, invertebrates, and algae show No-Observed-Effect-Concentrations (NOECs) of 896, 792, and 739 mg/L, respectively.[3] These high concentrations indicate that TMLA is unlikely to pose a significant acute risk to aquatic ecosystems at environmentally relevant concentrations. Furthermore, because it is readily biodegradable, any degradation products are also expected to be of low toxicological concern, as they are simple aliphatic molecules that are easily assimilated by microorganisms.[2]

Conclusion

-

Hydrolysis is the first step: Trimellitic anhydride (TMA) rapidly hydrolyzes to trimellitic acid (TMLA), which is the environmentally relevant form of the compound.

-

Biodegradation is the primary fate: TMLA is classified as "readily biodegradable" according to stringent OECD 301 guidelines. This indicates it will be rapidly and completely mineralized in aerobic environments.

-

Low Persistence and Bioaccumulation: Due to its high water solubility, low octanol-water partition coefficient, and rapid biodegradation, TMLA is not expected to persist in the environment or bioaccumulate in organisms.

-

Low Ecotoxicity: TMLA demonstrates low acute toxicity to aquatic life, suggesting a minimal risk to environmental health at realistic exposure levels.

References

- OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability. OECD Publishing.

- Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. UNESP Institutional Repository.

- Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.

- European Chemicals Agency (ECHA).

- Human and Environmental Risk Assessment on ingredients of household cleaning products. (n.d.). TRIMELLITIC ANHYDRIDE & TRIMELLITIC ACID.

- OECD. (2021). Test No. 301: Ready Biodegradability. OECD Publishing.

- OECD. Test No. 301: Ready Biodegradability. OECD iLibrary.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11089, Trimellitic anhydride.

- Jurková, M., & Wurst, M. (1993). Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FEMS Microbiology Letters, 111(2-3), 245-250.

- Díaz, E. (2014).

- Jurková, M., & Wurst, M. (1993). Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FAO AGRIS.

- Aropha. (n.d.).

- Tropel, D., & van der Meer, J. R. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500.

- Lu, P. Y., & Metcalf, R. L. (1975). Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem. Environmental Health Perspectives, 10, 269-284.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Benzene.

-

The Good Scents Company. (n.d.). trimellitic acid. [Link]

-

Varghese, M., et al. (2020). Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. International Journal of Molecular Sciences, 21(23), 9049. [Link]

Sources

- 1. Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 7. oecd.org [oecd.org]

- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 9. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositorio.unesp.br [repositorio.unesp.br]

An In-depth Technical Guide to the Synthesis and Purification of Trinonyl Benzene-1,2,4-tricarboxylate

Abstract

Trinonyl benzene-1,2,4-tricarboxylate, commonly known as trinonyl trimellitate, is a high-molecular-weight branched ester with significant industrial applications. Valued for its high thermal stability, low volatility, and excellent plasticizing properties, it serves as a premium plasticizer in polyvinyl chloride (PVC) applications, particularly for high-temperature electrical cables and automotive interiors.[1] It is also utilized as a Group V synthetic base oil in the formulation of high-performance lubricants, such as engine oils, air compressor oils, and high-temperature chain oils.[2][3][4] This guide provides a comprehensive, in-depth exploration of the chemical synthesis and subsequent purification of this compound, focusing on the underlying principles, detailed procedural workflows, and critical quality control parameters. The methodologies described herein are designed to provide researchers and development professionals with a robust framework for producing this compound with high purity and yield.

The Chemistry of Synthesis: Esterification of Trimellitic Anhydride

The industrial synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with nonanol. While trimellitic acid can be used, the anhydride is the preferred precursor as it inherently avoids the complexities of managing the water of esterification from the acid's own carboxyl groups, streamlining the reaction process.[5]

The reaction involves the nucleophilic attack of the alcohol's hydroxyl groups on the carbonyl carbons of the anhydride, leading to the formation of three ester linkages. The overall reaction can be represented as:

C₆H₃(C₂O₃)COOH + 3 C₉H₁₉OH → C₆H₃(COOC₉H₁₉)₃ + 2 H₂O (Trimellitic Anhydride + Nonanol → Trinonyl Trimellitate + Water)

To drive this equilibrium-limited reaction to completion, a combination of an excess of the alcohol reactant, elevated temperatures, and the continuous removal of the water byproduct is essential.[6]

Reactants and Catalysis: A Deliberate Choice

The selection of starting materials and catalyst is paramount to achieving high conversion rates and minimizing side reactions.

-

Trimellitic Anhydride (TMA): The aromatic carboxylic acid source. Its anhydride form is reactive and facilitates the initial esterification steps.[7]

-

Nonanol: The alcohol reactant. Both linear n-nonanol and branched isomers, such as isononyl alcohol, are used, with the choice influencing the physical properties (e.g., viscosity, low-temperature performance) of the final product.[8][9] An excess molar ratio of alcohol to anhydride (typically 1:3.5 to 1:4.5) is employed to shift the reaction equilibrium in favor of the tri-ester product.[8][10]

-